6-Methyl-2-(2-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(2-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves the condensation of 2-propoxybenzaldehyde with 6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione under specific reaction conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(2-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
6-Methyl-2-(2-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-2-(2-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . Further research is needed to fully elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
- 2-(4-Ethoxy-3-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Uniqueness
6-Methyl-2-(2-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
609794-94-7 |
---|---|
Molecular Formula |
C16H15N3O3S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(2Z)-6-methyl-2-[(2-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C16H15N3O3S/c1-3-8-22-12-7-5-4-6-11(12)9-13-15(21)19-16(23-13)17-14(20)10(2)18-19/h4-7,9H,3,8H2,1-2H3/b13-9- |
InChI Key |
JADAZGUVGKKKQF-LCYFTJDESA-N |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=O)C(=N3)C)S2 |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=O)C(=N3)C)S2 |
Origin of Product |
United States |
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